molecular formula C15H19N3OS B5905985 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol

4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol

Cat. No. B5905985
M. Wt: 289.4 g/mol
InChI Key: FEORRIAUNLTRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol, also known as TH287, is a small molecule inhibitor that has shown potential in cancer research. This compound has garnered interest due to its ability to inhibit the activity of the enzyme MTH1, which is responsible for maintaining the integrity of nucleotide pools in the cell. In

Mechanism of Action

4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol acts as a competitive inhibitor of MTH1, binding to the active site of the enzyme and preventing it from carrying out its normal function. MTH1 is responsible for hydrolyzing oxidized nucleotides, which are produced as a result of oxidative stress. By inhibiting MTH1, 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol allows the accumulation of oxidized nucleotides, which can incorporate into DNA and cause damage.
Biochemical and Physiological Effects:
4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. This selectivity makes it a promising candidate for cancer treatment. In addition, 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol has been shown to enhance the efficacy of other chemotherapeutic agents, suggesting that it could be used in combination with other drugs to improve cancer treatment outcomes.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that it has only been tested in preclinical models, and its safety and efficacy in humans have yet to be determined. In addition, the synthesis of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol is complex and requires specialized equipment and expertise, which could limit its availability for research purposes.

Future Directions

There are several future directions for research involving 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol. One area of interest is the development of more potent and selective inhibitors of MTH1, which could improve the efficacy of cancer treatment. Another direction is the investigation of the potential use of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol in combination with other chemotherapeutic agents, which could enhance treatment outcomes. Finally, the safety and efficacy of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol in humans need to be determined through clinical trials, which could pave the way for its use in cancer treatment.

Synthesis Methods

The synthesis of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2-methylthieno[2,3-d]pyrimidin-4-amine with 4-formylhept-2-en-1-ol in the presence of a catalyst. This reaction results in the formation of an intermediate that is then treated with a reducing agent to yield the final product, 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol.

Scientific Research Applications

4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol has been shown to be a potent inhibitor of MTH1, which plays a crucial role in the maintenance of nucleotide pools in the cell. By inhibiting MTH1, 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol disrupts the balance of nucleotide pools, leading to the accumulation of oxidized nucleotides and ultimately causing DNA damage and cell death. This property of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol has made it an attractive candidate for cancer research, as cancer cells are known to have a higher demand for nucleotides than normal cells.

properties

IUPAC Name

4-[[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]hepta-1,6-dien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-7-15(19,8-5-2)10-16-13-12-6-9-20-14(12)18-11(3)17-13/h4-6,9,19H,1-2,7-8,10H2,3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORRIAUNLTRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CSC2=N1)NCC(CC=C)(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.